molecular formula C21H25N3O4 B5544376 N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide

N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide

Cat. No.: B5544376
M. Wt: 383.4 g/mol
InChI Key: UFOPCOQEHYDMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.18450629 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Profiling in Toxicology

Analytical profiles of psychoactive substances obtained from online retailers were characterized to understand their chemical properties and potential toxicological implications. This type of research is crucial for identifying and understanding new psychoactive substances that appear on the market, contributing to public health and safety measures (De Paoli et al., 2013).

Dopamine Receptor Studies

Research on benzamide derivatives led to insights into their binding affinity for cloned dopamine D2, D3, and D4 receptors, which is fundamental for developing new therapeutic agents targeting neurological and psychiatric disorders. Such studies provide a foundation for drug discovery and development, particularly for substances with potential antipsychotic activity (Ohmori et al., 1996).

Serotonin Receptor Agonists

The design and synthesis of orally active benzamide derivatives as potent serotonin 4 (5-HT(4)) receptor agonists highlight the ongoing efforts to develop treatments for gastrointestinal motility disorders. Research in this area contributes to the pharmaceutical development of new drugs that improve gastrointestinal health (Sonda et al., 2003).

Antitumor Applications

Studies on cyclopropylpyrroloindole antibiotics, such as compound CC-1065, investigate their potential for forming DNA cross-links in tumor cells, suggesting applications in cancer therapy. Understanding how these compounds interact with DNA can lead to the development of novel anticancer drugs with unique mechanisms of action (Składanowski et al., 2001).

PET Imaging Applications

The development and comparison of PET imaging agents, such as 18F-Mefway, for quantification of 5-HT1A receptors in human subjects, underscore the importance of these compounds in neuroimaging and neuroscience research. Such studies are pivotal for advancing our understanding of brain function and the pathophysiology of neuropsychiatric disorders (Choi et al., 2015).

Properties

IUPAC Name

N-cyclopropyl-4-methoxy-2-[1-(1H-pyrrole-3-carbonyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-27-17-4-5-18(20(25)23-15-2-3-15)19(12-17)28-16-7-10-24(11-8-16)21(26)14-6-9-22-13-14/h4-6,9,12-13,15-16,22H,2-3,7-8,10-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOPCOQEHYDMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)C(=O)C4=CNC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.